molecular formula C9H4BrClOS B186732 6-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 105212-27-9

6-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No. B186732
M. Wt: 275.55 g/mol
InChI Key: CYGRVPIAWAUVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS and a molecular weight of 276.56 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a bromine atom attached at the 6-position and a carbonyl chloride group attached at the 2-position .


Physical And Chemical Properties Analysis

6-Bromo-1-benzothiophene-2-carbonyl chloride has a molecular weight of 276.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Catalysis

Benzothiazoles, closely related to "6-Bromo-1-benzothiophene-2-carbonyl chloride," play a significant role in organic synthesis and catalysis. The chemistry and properties of benzothiazoles and their complexes are explored extensively, highlighting their fascinating variability and potential in synthetic chemistry (Boča, Jameson, & Linert, 2011). Benzothiazoles are integral in the development of new materials and catalysts due to their unique structural and electronic characteristics.

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives have been shown to possess a broad spectrum of biological activities. These activities are enhanced by various substitutions on the benzothiazole scaffold, making it a prominent moiety in drug development (Rosales-Hernández et al., 2022). The importance of benzothiazole derivatives in medicinal chemistry is further underscored by their applications in the synthesis of compounds with anti-viral, anti-microbial, and anti-tumor properties (Bhat & Belagali, 2020).

Environmental Remediation

Brominated compounds, akin to "6-Bromo-1-benzothiophene-2-carbonyl chloride," are discussed in the context of environmental pollution and remediation. Novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, and consumer goods are critically reviewed, highlighting the need for more research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Additionally, the challenges and opportunities for the treatment of water contaminated with brominated compounds using electrochemical processes are discussed, emphasizing the importance of minimizing the formation of toxic byproducts (Radjenovic & Sedlak, 2015).

Safety And Hazards

6-Bromo-1-benzothiophene-2-carbonyl chloride is considered hazardous. It can cause burns of eyes, skin, and mucous membranes. It reacts violently with water, liberating toxic gas . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRVPIAWAUVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544016
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-benzothiophene-2-carbonyl chloride

CAS RN

105212-27-9
Record name 6-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.